molecular formula C7H13N3 B1437509 (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine CAS No. 919347-92-5

(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine

Cat. No.: B1437509
CAS No.: 919347-92-5
M. Wt: 139.2 g/mol
InChI Key: FGGCEAQMRNSHCC-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine: is a chemical compound with the molecular formula C7H13N3 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring two nitrogen atoms at positions 1 and 2 of the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde as the starting material.

  • Reduction Reaction: The aldehyde group is reduced to a primary amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Methylation: The resulting primary amine is then methylated using methyl iodide (CH3I) or formaldehyde (CH2O) in the presence of a base like triethylamine (Et3N) .

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3) in acidic medium.

  • Reduction: Sodium borohydride (NaBH4) in methanol.

  • Substitution: Methyl iodide (CH3I) in the presence of a base.

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: this compound.

  • Substitution: Various substituted pyrazolylmethylamines.

Scientific Research Applications

(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine: has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine: is compared with other similar compounds to highlight its uniqueness:

  • 3,5-Dimethyl-1H-pyrazol-4-amine: This compound lacks the methylamine group, making it less reactive in certain chemical reactions.

  • 4,5-Dimethyl-1H-pyrazol-3-amine: The position of the methyl groups and the amine group differs, leading to different chemical properties and reactivity.

  • 1H-Pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of an amine group, resulting in different chemical behavior.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGCEAQMRNSHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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